![molecular formula C8H11NO2 B12857803 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- CAS No. 27396-40-3](/img/structure/B12857803.png)
2(5H)-Furanone, 5-[(1-methylpropyl)imino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- can be achieved through several synthetic routes. One common method involves the reaction of 2(5H)-furanone with an appropriate amine, such as 1-methylpropylamine, under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then cyclized to form the desired product.
Industrial Production Methods
Industrial production of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The furanone ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 5-[(1-methylpropyl)imino]- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furanone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(5H)-Furanone, 5-[(1-ethylpropyl)imino]-
- 2(5H)-Furanone, 5-[(1-methylbutyl)imino]-
- 2(5H)-Furanone, 5-[(1-methylpentyl)imino]-
Uniqueness
2(5H)-Furanone, 5-[(1-methylpropyl)imino]- is unique due to its specific structural features, such as the presence of the 1-methylpropyl group attached to the imino moiety. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
27396-40-3 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
5-butan-2-yliminofuran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-6(2)9-7-4-5-8(10)11-7/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
OHKFAGZPMCHTPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N=C1C=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)


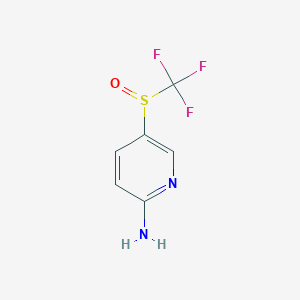
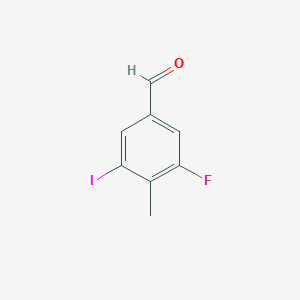
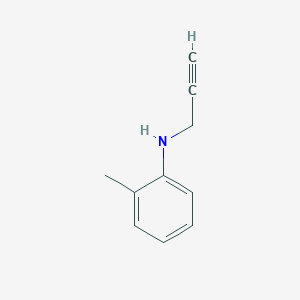


![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
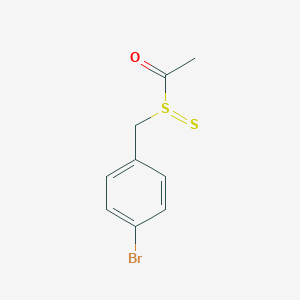
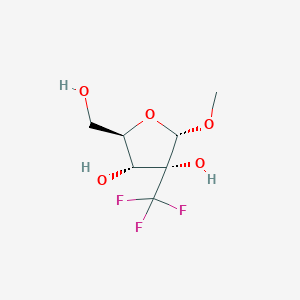
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)

